molecular formula C21H26ClN3O2 B3332611 Levocetirizine amide CAS No. 909779-33-5

Levocetirizine amide

Cat. No.: B3332611
CAS No.: 909779-33-5
M. Wt: 387.9 g/mol
InChI Key: LVJDQBJDVOYDLA-OAQYLSRUSA-N
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Description

Levocetirizine amide is a structural derivative of levocetirizine dihydrochloride, a third-generation H1 antihistamine. Its molecular formula is C21H26ClN3O2, with synonyms including (R)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide and Levocetirizine N-benzyl Amide (CAS: 1150310-68-1) .

This compound is primarily used in research settings to study structure-activity relationships (SAR) of antihistamines. Its parent compound, levocetirizine dihydrochloride, is clinically employed for allergic rhinitis and chronic urticaria, with proven efficacy in symptom relief and quality-of-life improvement .

Properties

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJDQBJDVOYDLA-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909779-33-5
Record name Levocetirizine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909779335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOCETIRIZINE AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AH2JG4B9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levocetirizine amide typically involves the reaction of levocetirizine with an appropriate amide-forming reagent. One common method is the reaction of levocetirizine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as solvent casting or hot melt extrusion. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Levocetirizine amide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Levocetirizine amide has several applications in scientific research, including:

    Chemistry: Used as a model compound to study amide chemistry and reactions.

    Biology: Investigated for its potential effects on histamine receptors and related pathways.

    Medicine: Explored for its potential as an antihistamine with modified properties compared to levocetirizine.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacokinetic Comparison

Table 1: Pharmacokinetic Parameters of Levocetirizine Amide and Analogs
Compound Cmax (ng/mL) tmax (h) t½ (h) AUC0–48 (ng·h/mL) Bioavailability
This compound Not reported Not reported Not reported Not reported Unknown
Levocetirizine HCl 232.6 0.8–1.0 7.3–7.6 1791.5 ~85% renal
Cetirizine HCl 196.5 1.0 7.6 1710.5 ~70% renal
MS65 (Curcumin analog) N/A N/A N/A N/A Non-cytotoxic

Key Findings :

  • Levocetirizine HCl vs. Cetirizine HCl : Levocetirizine exhibits faster absorption (tmax = 0.8–1.0 h vs. 1.0 h) and marginally higher AUC0–48 (1791.5 vs. 1710.5 ng·h/mL) .
  • MS65: A curcumin derivative, MS65 shows non-cytotoxic inhibition of IL-6 at higher doses (20–50 μM) compared to levocetirizine (0.63–1.25 μM), suggesting distinct metabolic pathways .

Receptor Binding and Thermodynamic Affinity

Table 2: H1 Receptor Binding Parameters
Compound Ki (nM) ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)
Levocetirizine HCl 3.2 -45.1 -12.4 +109.6
(S)-Cetirizine 16.8 -38.9 -18.7 +67.9
This compound Not reported Unknown Unknown Unknown

Key Findings :

  • Levocetirizine vs. (S)-Cetirizine : Levocetirizine has 5× higher affinity (Ki = 3.2 nM vs. 16.8 nM) due to entropy-driven hydrophobic interactions with Lys191 in H1 receptors. Mutation of Lys191 to alanine reduces affinity by 80%, highlighting its role in binding .
  • However, halogen bonds (C-Cl) in levocetirizine are retained, which stabilize receptor binding .

Key Findings :

  • Levocetirizine HCl : Superior to cetirizine in reducing nasal congestion (6-week improvement in XPERT™ trial) and maintaining long-term safety . However, rare cases of hepatotoxicity and fixed drug eruptions are documented .

Structural and Formulation Differences

  • This compound : The acetamide group replaces the carboxylic acid moiety in levocetirizine, reducing polarity and possibly enhancing blood-brain barrier penetration. This could increase central nervous system (CNS) side effects, unlike levocetirizine’s zwitterionic design, which minimizes CNS penetration .
  • Cetirizine dry syrup (DS) : A pediatric-friendly formulation with bioequivalence to levocetirizine tablets (5 mg levocetirizine OS ≈ 10 mg cetirizine DS) . This compound lacks such optimized formulations.

Biological Activity

Levocetirizine amide, a derivative of levocetirizine, is an antihistamine belonging to the class of second-generation H1-receptor antagonists. This compound is primarily utilized for its effectiveness in treating allergic conditions, including allergic rhinitis and chronic urticaria. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile.

This compound functions as a selective inverse agonist at the histamine H1 receptor. By binding to these receptors, it inhibits the physiological effects of histamine, which include smooth muscle contraction and increased vascular permeability. This mechanism is crucial in alleviating symptoms associated with allergic reactions.

Key Pharmacodynamic Properties:

  • Selectivity: this compound exhibits higher selectivity for H1 receptors compared to first-generation antihistamines.
  • Duration of Action: It has a prolonged therapeutic effect, allowing for once-daily dosing.
  • Side Effects: The compound is characterized by a lower incidence of sedation and anticholinergic effects compared to older antihistamines .

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in reducing symptoms of allergic rhinitis and chronic urticaria. A review of recent clinical trials indicates that it provides significant relief from nasal congestion, sneezing, and itching.

Table 1: Clinical Efficacy of this compound

Study TypeConditionDosageEfficacy Outcome
Randomized ControlAllergic Rhinitis5 mg dailySignificant reduction in symptoms
Double-blind TrialChronic Urticaria5 mg dailyImproved quality of life scores
Meta-analysisVarious AllergiesVariesOverall effective in symptom relief

Safety Profile

This compound has been shown to have a favorable safety profile. Adverse effects are generally mild and include headache, fatigue, and dry mouth. Serious side effects are rare.

Table 2: Common Adverse Effects of this compound

Adverse EffectIncidence (%)
Headache10
Fatigue5
Dry Mouth4
Dizziness2

Case Studies

Several case studies highlight the efficacy and safety of this compound in real-world settings:

  • Case Study on Chronic Urticaria: A patient with chronic urticaria experienced significant symptom relief after switching from cetirizine to this compound. The patient reported improved skin condition and reduced itchiness within one week of treatment.
  • Pediatric Use: In a pediatric cohort study, children treated with this compound for allergic rhinitis showed comparable efficacy to adults, with minimal adverse effects reported.
  • Elderly Patients: An observational study involving elderly patients indicated that this compound was well-tolerated and effective in managing allergic symptoms without significant sedation.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Levocetirizine amide in pharmaceutical formulations?

  • Methodology : Use reversed-phase HPLC with a mobile phase of acetonitrile, water, and 1 M sulfuric acid (93:6.6:0.4). System suitability requires a resolution ≥3.0 between Levocetirizine and related impurities (e.g., Chlorobenzhydryl piperazine) and tailing factor ≤2.0. Quantify impurities via relative retention times (this compound: 2.5) and peak response ratios against reference standards .
  • Validation Parameters : Include specificity, linearity (range: 0.1–0.5 µg/mL), precision (RSD ≤5%), and accuracy (recovery 77–91%) .

Q. How are impurity thresholds for this compound established under pharmacopeial standards?

  • Acceptance Criteria : this compound is limited to 0.2% as an individual impurity, with total impurities ≤0.5%. These thresholds are determined via comparative HPLC analysis against USP reference standards, ensuring compliance with ICH Q3A/B guidelines .

Q. What experimental conditions are critical for maintaining this compound stability during analysis?

  • Key Factors : Protect solutions from light exposure to prevent photodegradation. Use freshly prepared mobile phases and analyze samples within 16 hours to avoid hydrolysis. Storage at controlled room temperature in airtight containers is essential .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in BCS classification of Levocetirizine when assessing its amide impurity’s bioavailability?

  • Approach : Conduct comparative dissolution studies under simulated gastrointestinal conditions (pH 1.2–6.8). Despite Levocetirizine’s high permeability (>85% bioavailability), its provisional BCS Class 3 categorization suggests solubility-limited absorption. Investigate whether this compound, as a metabolite, alters permeability via Caco-2 cell assays or in situ intestinal perfusion models .

Q. What strategies optimize chromatographic resolution of this compound from structurally similar impurities?

  • Method Development : Adjust mobile phase pH (e.g., ammonium acetate buffer pH 4.8) to enhance enantiomeric separation. Utilize chiral columns (e.g., polysaccharide-based) for distinguishing R- and S-enantiomers, with validation of peak purity via diode-array detection .
  • Advanced Techniques : Consider UPLC-MS/MS for trace-level quantification (LOQ <0.05%) and structural elucidation of degradation products .

Q. How can enantiomeric purity of this compound be rigorously validated?

  • Protocol : Perform chiral HPLC analysis using a validated method with a resolution ≥2.0 between enantiomers. Calculate S-enantiomer content via peak area ratios, ensuring ≤2.0% contamination. Validate method robustness under varied flow rates (±0.1 mL/min) and column temperatures (±2°C) .

Q. What experimental designs assess the impact of this compound on pharmacokinetic parameters in preclinical models?

  • In Vivo Studies : Administer this compound to rodents or dogs, collecting plasma samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolite levels. Apply non-compartmental analysis to calculate AUC, Cmax, and t1/2. Compare results against Levocetirizine’s pharmacokinetics to evaluate metabolic conversion rates .

Q. How do formulation excipients influence the stability of this compound under accelerated storage conditions?

  • Stability Testing : Store formulations at 40°C/75% RH for 6 months. Monitor impurity profiles via HPLC and assess degradation kinetics using Arrhenius modeling. Excipients like lactose may induce Maillard reactions; replace with mannitol or starch if instability is observed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Levocetirizine amide
Reactant of Route 2
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